molecular formula C10H9ClN2O B8705123 2-(chloromethyl)-6-methylquinazolin-4(3H)-one

2-(chloromethyl)-6-methylquinazolin-4(3H)-one

Cat. No. B8705123
M. Wt: 208.64 g/mol
InChI Key: NRKPGIIZLIVWTA-UHFFFAOYSA-N
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Patent
US05387585

Procedure details

1. 91.4 g of methyl 2-amino-5-methylbenzoate and 23.4 ml of chloroacetonitrile are dissolved in 1.01 of absolute dioxan and the solution is cooled to 10° C. Subsequently, a weak stream of dry hydrogen chloride is introduced for 8 h. at 5° to 15° C. After 4 h., a further 23.4 ml of chloroacetonitrile are added thereto. The mixture is stirred at room temperature for a further 18 h. The suspension is subsequently evaporated in a vacuum. The crystalline residue is suspended with 2.51 of ice/water, adjusted to pH 8 to 9 with about 100 ml of 25% ammonia, stirred at 5° C. for 1 h. and then filtered. The crystals are washed with water and dried in a vacuum. There are obtained 114.1 g of 2-chloromethyl-6-methyl-3H-quinazolin-4-one of m.p. 263°-265° C.
Quantity
91.4 g
Type
reactant
Reaction Step One
Quantity
23.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
23.4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][C:9]([CH3:12])=[CH:8][C:3]=1[C:4]([O:6]C)=O.[Cl:13][CH2:14][C:15]#[N:16].Cl>O1CCOCC1>[Cl:13][CH2:14][C:15]1[NH:16][C:4](=[O:6])[C:3]2[C:2](=[CH:11][CH:10]=[C:9]([CH3:12])[CH:8]=2)[N:1]=1

Inputs

Step One
Name
Quantity
91.4 g
Type
reactant
Smiles
NC1=C(C(=O)OC)C=C(C=C1)C
Name
Quantity
23.4 mL
Type
reactant
Smiles
ClCC#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
23.4 mL
Type
reactant
Smiles
ClCC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for a further 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The suspension is subsequently evaporated in a vacuum
STIRRING
Type
STIRRING
Details
stirred at 5° C. for 1 h.
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The crystals are washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClCC1=NC2=CC=C(C=C2C(N1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 114.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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